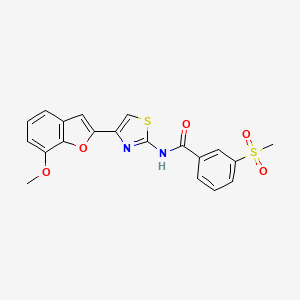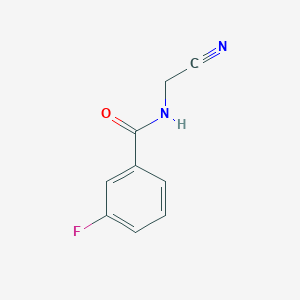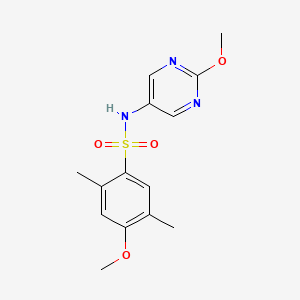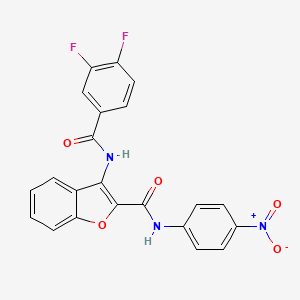![molecular formula C25H19FN2O4S B2386890 3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902294-45-5](/img/no-structure.png)
3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19FN2O4S and its molecular weight is 462.5. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Chemical Characterizations
- Synthesis of Pyrimidine Derivatives : Compounds with pyrimidine cores have been synthesized through various methods, demonstrating the chemical flexibility and potential of pyrimidine derivatives for further modifications and applications in medicinal chemistry. For instance, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine showcased a route that could be applied to the preparation of similar compounds, highlighting their potential as lipid-soluble inhibitors of mammalian dihydrofolate reductase with significant activity against certain types of cancer (Grivsky et al., 1980).
Biological Activities
- Antitumor Activities : Synthesized pyrimidine derivatives have been explored for their antitumor activities. One study described the synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, highlighting the compound's potency as an inhibitor of mammalian dihydrofolate reductase and its significant activity against Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
Nonlinear Optical Properties
- Nonlinear Optical Materials : The third-order nonlinear optical properties of novel styryl dyes related in structure to the target compound were studied, indicating potential as materials for optical device applications due to their two-photon absorption phenomenon (Shettigar et al., 2009).
Herbicidal Activities
- Herbicidal Potential : Research on 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, closely related to the target molecule, showed good herbicidal activities against Brassica napus, highlighting the agricultural applications of such chemical entities (Huazheng, 2013).
Antimicrobial Activities
- Synthesis of substituted thienopyrimidines and their evaluation as antibacterial agents have also been reported, indicating the versatility of pyrimidine derivatives in developing new antimicrobial agents (More et al., 2013).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 3,4-dimethoxybenzaldehyde with 4-fluorobenzylamine to form an imine intermediate. This intermediate is then reacted with 2-thiophenecarboxylic acid and acetic anhydride to form the desired product.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "4-fluorobenzylamine", "2-thiophenecarboxylic acid", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxybenzaldehyde with 4-fluorobenzylamine in ethanol to form the imine intermediate.", "Step 2: Addition of 2-thiophenecarboxylic acid and acetic anhydride to the imine intermediate and refluxing the mixture for several hours.", "Step 3: Isolation of the product by filtration and recrystallization from a suitable solvent." ] } | |
CAS RN |
902294-45-5 |
Molecular Formula |
C25H19FN2O4S |
Molecular Weight |
462.5 |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H19FN2O4S/c1-31-19-12-11-17(13-20(19)32-2)28-24(29)23-22(18-5-3-4-6-21(18)33-23)27(25(28)30)14-15-7-9-16(26)10-8-15/h3-13H,14H2,1-2H3 |
InChI Key |
PQXYWKCLEGFPKK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=C(C=C5)F)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2386807.png)
![3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2386808.png)
amine hydrochloride](/img/structure/B2386809.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2386811.png)
![3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2386812.png)
![(2S)-2-[(2-chloropyridin-4-yl)formamido]-N-ethyl-N,3-dimethylbutanamide](/img/structure/B2386813.png)


![3-(4-Methylphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2386821.png)

![2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2386824.png)

![2-(benzylthio)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2386829.png)
![N-(4-ethoxyphenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2386830.png)